molecular formula C13H19BO3 B1441416 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 946427-03-8

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1441416
CAS RN: 946427-03-8
M. Wt: 234.1 g/mol
InChI Key: KQELZLCLCNPDMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves borylation, a process where a boron group is added to a molecule. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s used in various transformation processes due to its high stability and reactivity. Particularly, it’s involved in nucleophilic substitution reactions and amidation reactions to create complex molecules .

Drug Development

In the pharmaceutical industry, this compound is utilized in the synthesis of drugs. It acts as a protective group for diols and is instrumental in the asymmetric synthesis of amino acids. Moreover, it’s a key player in facilitating Suzuki coupling reactions, which are pivotal in creating various pharmaceuticals .

Enzyme Inhibition

Boronic acid derivatives, such as this compound, are known to function as enzyme inhibitors. They can bind to the active sites of enzymes, thereby modulating their activity. This property is exploited in the development of drugs that target specific metabolic pathways .

Fluorescent Probes

The compound’s boronic ester bonds make it suitable for use as a fluorescent probe. It can identify and measure the presence of biological and chemical substances like hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines, which is crucial in both diagnostic and research settings .

Stimulus-Responsive Drug Carriers

Due to its ability to respond to microenvironmental changes such as pH, glucose, and ATP levels, this compound is used in constructing stimulus-responsive drug carriers. These carriers can deliver drugs like insulin and genes in a controlled manner, enhancing the efficacy of treatments .

Boron Neutron Capture Therapy (BNCT)

Arylboronic acids, including this compound, are applied in BNCT, a type of cancer treatment that uses boron-containing compounds to capture neutrons and destroy cancer cells without harming the surrounding healthy tissue .

Safety and Hazards

The safety and hazards associated with “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” are not well-documented. It’s always important to handle chemical compounds with appropriate safety measures .

Mechanism of Action

  • (https://www.tcichemicals.com/CN/zh/p/T2923) (TCI Chemicals)
  • (https://www.sigmaaldrich.com/US/en/product/aldrich/655856) (MilliporeSigma)
  • (https://www.chemicalbook.com/ProductChemicalPropertiesCB0459079.htm) (ChemicalBook)
  • (https://www.chembk.com/cn/chem/%E5%AF%B9%E7%94%B2%E6%B0%A7%E7%BE%B0%E5%9F%BA%E8%8B%AF%E7%A1%BC%E9%85%B8%E9%A2%91%E5%93%AA%E9%86%87%E9%85%AF) (ChemBK)
  • (https://www.chemicalbook.com/ChemicalProductProperty_CN_CB413746137.htm) (ChemicalBook)

properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQELZLCLCNPDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726480
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946427-03-8
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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